molecular formula C12H18N2O4Zn-2 B12360434 zinc;piperidin-1-ide-2-carboxylate

zinc;piperidin-1-ide-2-carboxylate

Cat. No.: B12360434
M. Wt: 319.7 g/mol
InChI Key: XOCYXHGKQICBGS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc;piperidin-1-ide-2-carboxylate is a compound that combines zinc with a piperidine derivative Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;piperidin-1-ide-2-carboxylate typically involves the reaction of piperidine with zinc salts under controlled conditions. One common method is the reaction of piperidine with zinc acetate in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Zinc;piperidin-1-ide-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

Zinc;piperidin-1-ide-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc;piperidin-1-ide-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;piperidin-1-ide-2-carboxylate is unique due to the presence of zinc, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H18N2O4Zn-2

Molecular Weight

319.7 g/mol

IUPAC Name

zinc;piperidin-1-ide-2-carboxylate

InChI

InChI=1S/2C6H10NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*5H,1-4H2,(H,8,9);/q2*-1;+2/p-2

InChI Key

XOCYXHGKQICBGS-UHFFFAOYSA-L

Canonical SMILES

C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.